1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
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Overview
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic organic compound that features a tetrazole ring substituted with a 4-fluorophenyl group and a phenylurea moiety
Mechanism of Action
Target of action
Compounds with a tetrazole ring, like this one, are often used in drug design as bioisosteres of carboxylic acids. They can interact with biological targets such as enzymes or receptors through hydrogen bonding .
Mode of action
The exact mode of action would depend on the specific biological target. Generally, the compound could bind to its target and modulate its activity, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound’s target, it’s hard to say which biochemical pathways might be affected. Many drugs work by modulating signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can influence a compound’s bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in enzyme activity to alterations in cell signaling or gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, the pH of the environment can affect a compound’s ionization state, which in turn can influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves the formation of the tetrazole ring followed by the introduction of the phenylurea group. One common method involves the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The reaction conditions often include the use of a catalyst such as copper(I) chloride and a solvent like dimethylformamide (DMF). The phenylurea moiety can be introduced through a reaction with phenyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-1H-tetrazole: Shares the tetrazole ring but lacks the phenylurea moiety.
3-phenylurea: Contains the phenylurea group but lacks the tetrazole ring.
4-fluorophenylurea: Similar structure but with a different substitution pattern.
Uniqueness
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is unique due to the combination of the tetrazole ring and phenylurea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c16-11-6-8-13(9-7-11)22-14(19-20-21-22)10-17-15(23)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRDVOFUSFYOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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